6-Chloro-2-benzoxazolinone is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several publications, utilizing different methods like condensation reactions and cyclization processes []. Researchers often characterize the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Some studies have investigated the potential of 6-chloro-2-benzoxazolinone as a corrosion inhibitor for metals. The research suggests that it can offer some degree of protection against corrosion in various environments [, ]. However, further studies are needed to fully understand the mechanisms involved and optimize its effectiveness for specific applications.
6-Chloro-2-benzoxazolinone is a chemical compound with the molecular formula and a molecular weight of 169.56 g/mol. It appears as a white to light yellow or light orange powder or crystal, with a melting point ranging from 193.0 to 197.0 °C. The compound is known for its high purity, typically exceeding 98% as determined by gas chromatography .
This compound is classified as a benzoxazolinone derivative, which includes a chloro substituent at the sixth position of the benzoxazolinone ring. It is recognized for its diverse applications in agriculture and organic synthesis.
6-Chloro-2-benzoxazolinone exhibits a broad spectrum of biological activity, making it a valuable precursor in the synthesis of herbicides, insecticides, and fungicides. Its biological effects include:
The synthesis of 6-Chloro-2-benzoxazolinone can be achieved through several methods:
6-Chloro-2-benzoxazolinone has several applications across different fields:
Studies have examined the interactions of 6-Chloro-2-benzoxazolinone with various biological systems:
Several compounds share structural similarities with 6-Chloro-2-benzoxazolinone. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Benzoxazolinone | Similar core structure | Lacks chlorine substitution |
6-Methyl-2-benzoxazolinone | Similar core structure | Methyl group instead of chlorine |
7-Chloro-2-benzoxazolinone | Similar core structure | Different chlorine position |
What sets 6-Chloro-2-benzoxazolinone apart is its specific chlorination at the sixth position, which significantly enhances its biological activity compared to other benzoxazolinones. This unique substitution pattern contributes to its effectiveness as an agricultural chemical and influences its reactivity in organic synthesis.
Irritant